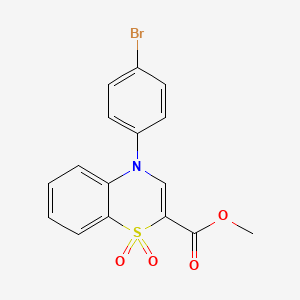

methyl 4-(4-bromophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

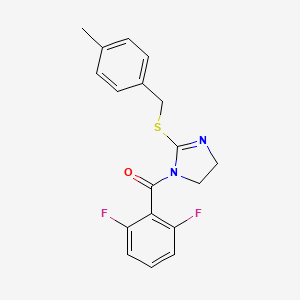

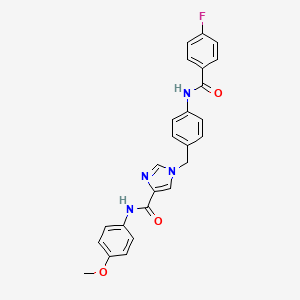

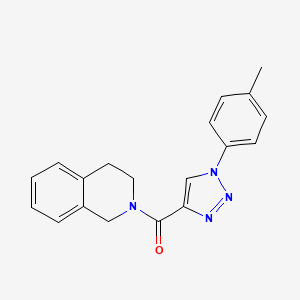

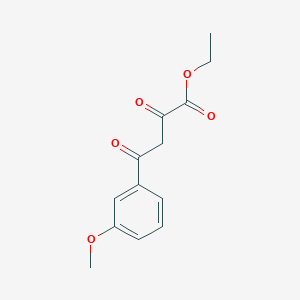

This compound is a derivative of benzothiazine, specifically a 4H-1,4-benzothiazine. It contains a bromophenyl group at the 4-position and a carboxylate group at the 2-position. The molecule also contains a methyl group attached to the carboxylate .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as FTIR, 1H NMR, 13C NMR, and HRMS . These techniques can provide information about the functional groups present in the molecule and their arrangement.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular formula of C10H12BrNO2S and an average mass of 290.177 Da .Applications De Recherche Scientifique

Antibacterial Activity

The compound, being a derivative of 1,2,4-benzothiadiazine-1,1-dioxide, has potential antibacterial activity . The rapid growth of serious infections caused by antibiotic-resistant bacteria is a major health problem worldwide. Various strategies have been and are currently being investigated and developed to reduce and/or delay bacterial resistance. One of these strategies regards the design and development of antimicrobial hybrids and conjugates .

Antiviral Activity

1,2,4-benzothiadiazine-1,1-dioxide derivatives, including the compound , have been studied for their potential antiviral activities . The specific mechanisms and effectiveness against different types of viruses are areas of ongoing research .

Antihypertensive Properties

Compounds with a 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been explored for their antihypertensive properties . The specific effects and mechanisms of action of these compounds, including “methyl 4-(4-bromophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide”, are subjects of ongoing research .

Antidiabetic Potential

Research has indicated that 1,2,4-benzothiadiazine-1,1-dioxide derivatives may have potential antidiabetic properties . Further research is needed to confirm these findings and to explore the specific mechanisms of action .

Anticancer Activity

1,2,4-benzothiadiazine-1,1-dioxide derivatives have been studied for their potential anticancer activities . The specific mechanisms and effectiveness against different types of cancer are areas of ongoing research .

KATP Channel Activation

Some 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been found to activate KATP channels . This could have implications for a variety of health conditions, including diabetes and cardiovascular disease .

Orientations Futures

Mécanisme D'action

Target of Action

The compound, also known as methyl 4-(4-bromophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate, is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide scaffold . This scaffold is known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators

Mode of Action

The 1,2,4-benzothiadiazine-1,1-dioxide scaffold, to which this compound belongs, is known to interact with various targets depending on the functional groups attached to the ring .

Biochemical Pathways

Derivatives of the 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to affect various biochemical pathways depending on their specific targets .

Result of Action

Derivatives of the 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .

Propriétés

IUPAC Name |

methyl 4-(4-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO4S/c1-22-16(19)15-10-18(12-8-6-11(17)7-9-12)13-4-2-3-5-14(13)23(15,20)21/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJQPMGOMWVIFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=CC=CC=C2S1(=O)=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B2848945.png)

![N-(2,2-Difluorospiro[3.3]heptan-6-yl)prop-2-enamide](/img/structure/B2848946.png)

![4-[Tert-butyl(pyridin-4-yl)phosphinothioyl]oxy-3-methoxybenzaldehyde](/img/structure/B2848952.png)

![N-(4-fluorophenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2848955.png)